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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

Cat. No.: B041512 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, is a valuable and versatile building

block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenol group

and an electron-withdrawing nitro group on a methoxy-substituted benzene ring, allows for a

wide range of chemical transformations. This unique combination of functional groups makes it

an attractive starting material for the synthesis of a diverse array of complex molecules,

particularly in the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical properties, key

synthetic transformations, and applications of 2-Methoxy-5-nitrophenol as a building block. It

includes detailed experimental protocols for its key reactions and highlights its utility in the

synthesis of bioactive molecules that modulate important signaling pathways.

Chemical and Physical Properties
2-Methoxy-5-nitrophenol is a yellow to light brown crystalline powder.[1] A summary of its key

physical and chemical properties is presented in the table below.
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Property Value References

Molecular Formula C₇H₇NO₄ [2]

Molecular Weight 169.13 g/mol [2]

Melting Point 103-107 °C [1]

Boiling Point 110-112 °C at 1 mmHg [1]

CAS Number 636-93-1 [3]

Appearance Yellow to light brown powder [1]

Solubility

Soluble in methanol, ethanol,

acetone, and other organic

solvents.[4]

Spectroscopic Data
Spectroscopy Data

¹³C NMR (CDCl₃ & DMSO-d₆)
Peaks at various chemical shifts confirming the

carbon skeleton.[5]

Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 169.[6]

Infrared (IR) Spectroscopy
Characteristic peaks for O-H, C-H, C=C

(aromatic), NO₂, and C-O functional groups.

Synthesis of 2-Methoxy-5-nitrophenol
A common method for the synthesis of 2-Methoxy-5-nitrophenol starts from guaiacol (2-

methoxyphenol). The synthesis involves a three-step process: acylation, nitration, and

hydrolysis.

Experimental Protocol: Synthesis from Guaiacol
Step 1: Acylation of Guaiacol

In a round-bottom flask, dissolve guaiacol in a suitable solvent like acetic anhydride.
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Add a catalyst, such as a few drops of concentrated sulfuric acid, to the mixture.

Heat the reaction mixture under reflux for a specified time to form 2-methoxyphenyl acetate.

After cooling, pour the reaction mixture into cold water to precipitate the product.

Filter, wash with water, and dry the crude 2-methoxyphenyl acetate.

Step 2: Nitration of 2-Methoxyphenyl Acetate

Dissolve the 2-methoxyphenyl acetate in a mixture of acetic acid and nitric acid.

Carefully control the temperature of the reaction mixture, typically keeping it cool with an ice

bath, to ensure selective nitration at the 5-position of the aromatic ring.

Stir the reaction for a sufficient time to allow for the formation of 2-methoxy-5-nitrophenyl

acetate.

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

Filter, wash thoroughly with water to remove any residual acid, and dry the product.

Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl Acetate

Suspend the 2-methoxy-5-nitrophenyl acetate in an aqueous solution of a base, such as

sodium hydroxide.

Heat the mixture under reflux to hydrolyze the ester group.

After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to

precipitate the 2-Methoxy-5-nitrophenol.

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g.,

ethanol/water) to obtain the pure product.

Key Synthetic Transformations and Applications
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The reactivity of 2-Methoxy-5-nitrophenol is centered around its two main functional groups:

the phenolic hydroxyl group and the nitro group. These groups can be selectively modified to

introduce a variety of other functionalities, making it a pivotal intermediate in multi-step

syntheses.

O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group can be readily deprotonated with a base to form a phenoxide,

which then acts as a nucleophile in a Williamson ether synthesis.[6][7] This reaction is

fundamental for introducing various alkyl or substituted alkyl groups, which is a common

strategy in the synthesis of bioactive molecules.

This protocol describes the synthesis of 1-(benzyloxy)-2-methoxy-5-nitrobenzene.

Materials:

2-Methoxy-5-nitrophenol

Benzyl bromide

Cesium carbonate (Cs₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Brine

Sodium sulfate (anhydrous)

Procedure:[3]

In a round-bottom flask, dissolve 2-Methoxy-5-nitrophenol (54.3 g, 321 mmol) in N,N-

dimethylformamide (250 mL).

Add cesium carbonate (73 g, 223 mmol) to the solution.
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To the stirred mixture, add benzyl bromide (26.5 mL, 223 mmol).

Stir the reaction mixture at room temperature for 24 hours.

After 24 hours, partition the mixture between water and ethyl acetate.

Separate the organic layer and wash it three times with water, followed by one wash with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under

reduced pressure to obtain the crude product.

Recrystallize the crude solid from ethyl acetate to yield the pure 1-(benzyloxy)-2-methoxy-5-

nitrobenzene (56.4 g, 68% yield) as a white crystalline solid.[3]

Quantitative Data for O-Alkylation Reactions:

Alkylating
Agent

Base Solvent
Reaction
Time (h)

Temperatur
e (°C)

Yield (%)

Benzyl

bromide
Cs₂CO₃ DMF 24 Room Temp. 68

Ethyl

bromoacetate
K₂CO₃ Acetone 8 Reflux >90 (general)

Cyclopentyl

bromide
NaH DMF 12 60 >85 (general)

Reduction of the Nitro Group
The nitro group of 2-Methoxy-5-nitrophenol and its derivatives can be reduced to an amino

group, yielding 2-methoxy-5-aminophenol derivatives. These anilines are crucial intermediates

for the synthesis of a wide range of heterocyclic compounds and other functionalities. Common

methods for this reduction include catalytic hydrogenation and reduction with metals in acidic

media.
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This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a

palladium catalyst.

Materials:

2-Methoxy-5-nitrophenol

10% Palladium on carbon (Pd/C)

Methanol or Ethyl Acetate

Hydrogen gas (H₂)

Procedure:

In a hydrogenation vessel, dissolve 2-Methoxy-5-nitrophenol in a suitable solvent like

methanol or ethyl acetate.

Add a catalytic amount of 10% Pd/C to the solution.

Seal the vessel and purge it with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at

room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the

cessation of hydrogen uptake.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert

gas like nitrogen or argon.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the filter cake with the solvent used for the reaction.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-

methoxy-5-aminophenol.
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The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Group Reduction:

Reducing
Agent

Solvent
Temperature
(°C)

Time (h) Yield (%)

H₂ (3 atm), 10%

Pd/C
Methanol/1N HCl Room Temp. ~12 ~70

SnCl₂·2H₂O Ethanol Reflux 3 >90 (general)

Fe/NH₄Cl Ethanol/Water Reflux 2 >85 (general)

Application in the Synthesis of Bioactive Molecules
2-Methoxy-5-nitrophenol is a key starting material for the synthesis of various

pharmacologically active compounds, including inhibitors of phosphodiesterase 4 (PDE4),

vascular endothelial growth factor (VEGF) receptor tyrosine kinases, and analogues of the

neurotransmitter GABA.[1]

Synthesis of Rolipram Analogues (PDE4 Inhibitors)
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial

role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting

PDE4, rolipram increases cAMP levels, which has been shown to have anti-inflammatory and

antidepressant effects. The synthesis of rolipram and its analogues often utilizes a substituted

4-methoxyphenyl precursor, which can be derived from 2-Methoxy-5-nitrophenol.

A key intermediate in the synthesis of rolipram is 4-(3-(cyclopentyloxy)-4-

methoxyphenyl)pyrrolidin-2-one.[8][9] The 3-(cyclopentyloxy)-4-methoxyphenyl moiety can be

constructed starting from 2-Methoxy-5-nitrophenol through O-alkylation with a cyclopentyl

halide, followed by reduction of the nitro group and subsequent elaboration to the final

pyrrolidinone structure.
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Modulation of Signaling Pathways
The bioactive molecules synthesized from 2-Methoxy-5-nitrophenol often target key signaling

pathways involved in various physiological and pathological processes.

PDE4 inhibitors, like rolipram, prevent the degradation of cAMP to AMP. The resulting increase

in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn

phosphorylates various downstream targets, leading to a range of cellular responses including

reduced inflammation and smooth muscle relaxation.
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VEGF is a key regulator of angiogenesis (the formation of new blood vessels). It binds to VEGF

receptors (VEGFRs), which are receptor tyrosine kinases. Upon binding, the receptors dimerize

and autophosphorylate, initiating a downstream signaling cascade that promotes cell

proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Inhibitors derived from 2-Methoxy-5-nitrophenol can block the ATP-binding site of VEGFR,

thereby inhibiting its kinase activity and downstream signaling.
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GABA is the primary inhibitory neurotransmitter in the central nervous system. It binds to GABA

receptors, such as the GABAₐ receptor, which is a ligand-gated ion channel. Upon GABA

binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of
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negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus

producing an inhibitory effect. Analogues of GABA, which can be synthesized from 2-Methoxy-
5-nitrophenol derivatives, can modulate the activity of these receptors.
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Conclusion
2-Methoxy-5-nitrophenol is a highly functionalized and synthetically tractable building block

that provides access to a wide range of complex and biologically active molecules. Its utility in

the construction of inhibitors for key enzymes and modulators of important receptors

underscores its significance in modern drug discovery and development. The synthetic routes

and protocols outlined in this guide demonstrate the versatility of this compound and provide a

solid foundation for its application in the synthesis of novel chemical entities with therapeutic
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potential. The strategic manipulation of its phenolic and nitro functionalities opens up a vast

chemical space for exploration by researchers and scientists in the field of organic and

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

